(5Z)-1,4-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile
(5Z)-1,4-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0995381
InChI:
InChI=1S/C15H14N4O2/c1-9-4-6-11(7-5-9)17-18-13-10(2)12(8-16)14(20)19(3)15(13)21/h4-7,17H,1-3H3/b18-13-
SMILES:
CC1=CC=C(C=C1)NN=C2C(=C(C(=O)N(C2=O)C)C#N)C
Molecular Formula:
C15H14N4O2
Molecular Weight:
282.3 g/mol
(5Z)-1,4-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile
CAS No.:
Cat. No.: VC0995381
Molecular Formula: C15H14N4O2
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O2 |
|---|---|
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | (5Z)-1,4-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H14N4O2/c1-9-4-6-11(7-5-9)17-18-13-10(2)12(8-16)14(20)19(3)15(13)21/h4-7,17H,1-3H3/b18-13- |
| Standard InChI Key | AGTWOFRMNXEIPB-AQTBWJFISA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N/N=C\2/C(=C(C(=O)N(C2=O)C)C#N)C |
| SMILES | CC1=CC=C(C=C1)NN=C2C(=C(C(=O)N(C2=O)C)C#N)C |
| Canonical SMILES | CC1=CC=C(C=C1)NN=C2C(=C(C(=O)N(C2=O)C)C#N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator